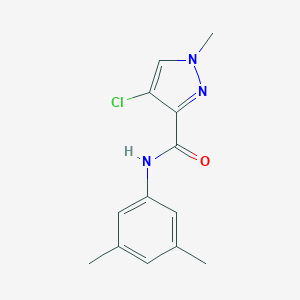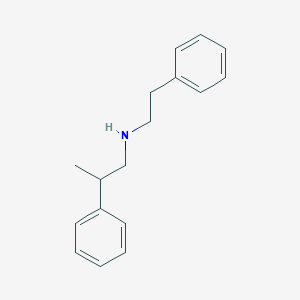
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CDCP and is synthesized through a multistep process.
Scientific Research Applications
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has shown potential therapeutic applications in various scientific research studies. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential as an anti-tuberculosis agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 activity by 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to have biochemical and physiological effects in various scientific research studies. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential as an anti-tuberculosis agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential therapeutic applications. The compound has been found to inhibit the growth of cancer cells and has anti-inflammatory properties. Additionally, it has been studied for its potential as an anti-tuberculosis agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its potential as an anti-tuberculosis agent. Additionally, future studies could investigate the use of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves a multistep process that includes the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylaniline to form 4-chloro-3-(3,5-dimethylphenyl)nitrobenzene. The nitro group is then reduced to an amino group, which is subsequently protected with a tert-butyloxycarbonyl group. The resulting compound is then reacted with ethyl 2-oxo-4-phenylbutyrate to form the pyrazole ring. The tert-butyloxycarbonyl group is then removed to yield 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
properties
Product Name |
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c1-8-4-9(2)6-10(5-8)15-13(18)12-11(14)7-17(3)16-12/h4-7H,1-3H3,(H,15,18) |
InChI Key |
VIBZCWIUKOJJPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN(C=C2Cl)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN(C=C2Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)
![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)



![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)


![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)

![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)
